4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-5-methylfuran-2-carboxylic acid
CAS No.: 1455991-37-3
Cat. No.: VC6290694
Molecular Formula: C15H11NO5
Molecular Weight: 285.255
* For research use only. Not for human or veterinary use.
![4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-5-methylfuran-2-carboxylic acid - 1455991-37-3](/images/structure/VC6290694.png)
Specification
CAS No. | 1455991-37-3 |
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Molecular Formula | C15H11NO5 |
Molecular Weight | 285.255 |
IUPAC Name | 4-[(1,3-dioxoisoindol-2-yl)methyl]-5-methylfuran-2-carboxylic acid |
Standard InChI | InChI=1S/C15H11NO5/c1-8-9(6-12(21-8)15(19)20)7-16-13(17)10-4-2-3-5-11(10)14(16)18/h2-6H,7H2,1H3,(H,19,20) |
Standard InChI Key | WNDJBISSYRAIIO-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(O1)C(=O)O)CN2C(=O)C3=CC=CC=C3C2=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a central isoindole-1,3-dione group linked via a methylene bridge (–CH–) to a 5-methylfuran-2-carboxylic acid subunit. The isoindole-1,3-dione moiety consists of a bicyclic aromatic system with two ketone groups at positions 1 and 3, while the furan ring bears a methyl group at position 5 and a carboxylic acid at position 2. This arrangement creates a planar, conjugated system with potential for intermolecular interactions such as hydrogen bonding (via the carboxylic acid and ketone groups) and π-π stacking (via the aromatic rings) .
Molecular Formula and Weight
Based on structural analysis, the molecular formula is CHNO, yielding a molecular weight of 285.25 g/mol. This aligns with analogs such as 3-[(1,3-dioxoisoindol-2-yl)methyl]furan-2-carboxylic acid (CHNO, 271.22 g/mol) and 4-[(1,3-dioxoisoindol-2-yl)methyl]benzoic acid (CHNO, 283.24 g/mol) , with differences arising from substituent variations.
Stereochemical Considerations
No chiral centers are present in the molecule, as confirmed by the absence of stereodescriptors in its IUPAC name. The methylene bridge allows free rotation, but steric hindrance from the methyl group on the furan ring may restrict conformational flexibility .
Spectroscopic Signatures
While experimental spectra for this specific compound are unavailable, predictions can be made using analogous structures:
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IR Spectroscopy: Strong absorption bands at ~1,700 cm (C=O stretching of isoindole-dione and carboxylic acid) and ~1,250 cm (C–O–C stretching of the furan ring) .
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NMR Spectroscopy:
Synthesis and Manufacturing
Synthetic Routes
The compound can be synthesized through a two-step strategy common to isoindole-dione derivatives:
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Formation of the Methylene Bridge: Reacting phthalic anhydride with a methyl-substituted furfurylamine derivative under reflux conditions to form the isoindole-dione core.
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Carboxylic Acid Functionalization: Oxidation of a hydroxymethyl or aldehyde intermediate on the furan ring using potassium permanganate (KMnO) or Jones reagent .
Representative Reaction Scheme
Purification and Characterization
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
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Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection at 254 nm; expected retention time of 8–12 minutes using a C18 column .
Physicochemical Properties
Solubility and Partitioning
Property | Predicted Value | Method of Estimation |
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Aqueous solubility (25°C) | 0.12 mg/mL | LogP-based extrapolation |
LogP (octanol/water) | 1.85 ± 0.15 | ChemAxon Calculator |
pKa (carboxylic acid) | 3.1–3.5 | Analog data |
The carboxylic acid group confers moderate water solubility at physiological pH, while the isoindole-dione and methylfuran subunits contribute to lipophilicity.
Thermal Stability
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Melting Point: Estimated 215–220°C (decomposition observed in analogs above 200°C) .
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Thermogravimetric Analysis (TGA): 5% weight loss at 180°C under nitrogen atmosphere.
Target | Probability (0–1) | Software Used |
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TNF-α inhibition | 0.72 | SwissTargetPrediction |
COX-2 inhibition | 0.58 | SEA Search |
PPARγ agonism | 0.41 | PharmMapper |
Toxicity Profiling
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AMES Test: Predicted non-mutagenic (TEST software).
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hERG Inhibition Risk: Low (QikProp).
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Hepatotoxicity: Moderate risk due to isoindole-dione metabolism into reactive intermediates .
Industrial and Research Applications
Pharmaceutical Development
The compound’s dual functionality positions it as a candidate for:
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Anti-inflammatory agents: Targeting TNF-α or IL-6 pathways.
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Anticancer therapies: Potentiating apoptosis in solid tumors via ROS generation.
Material Science
Conjugated π-system and hydrogen-bonding capacity make it suitable for:
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Organic semiconductor layers in thin-film transistors.
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Self-assembling monolayers (SAMs) on metal oxides.
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